3-{[6-Oxo-1-phenyl-4-(trifluoromethyl)-1,6-dihydro-2-pyrimidinyl]sulfanyl}propanoic acid
CAS No.: 692287-41-5
Cat. No.: VC4518403
Molecular Formula: C14H11F3N2O3S
Molecular Weight: 344.31
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 692287-41-5 |
|---|---|
| Molecular Formula | C14H11F3N2O3S |
| Molecular Weight | 344.31 |
| IUPAC Name | 3-[6-oxo-1-phenyl-4-(trifluoromethyl)pyrimidin-2-yl]sulfanylpropanoic acid |
| Standard InChI | InChI=1S/C14H11F3N2O3S/c15-14(16,17)10-8-11(20)19(9-4-2-1-3-5-9)13(18-10)23-7-6-12(21)22/h1-5,8H,6-7H2,(H,21,22) |
| Standard InChI Key | FFENGIRYCKWMGB-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)N2C(=O)C=C(N=C2SCCC(=O)O)C(F)(F)F |
Introduction
Chemical Identity and Structural Properties
Molecular Composition
The compound, with the CAS number 692287-41-5, has the molecular formula C₁₄H₁₁F₃N₂O₃S and a molecular weight of 344.31 g/mol . Its IUPAC name is 3-{[6-oxo-1-phenyl-4-(trifluoromethyl)-1,6-dihydro-2-pyrimidinyl]sulfanyl}propanoic acid, reflecting its pyrimidine core substituted with phenyl, trifluoromethyl, and sulfanylpropanoic acid groups .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₄H₁₁F₃N₂O₃S | |
| Molecular Weight | 344.31 g/mol | |
| Physical Form | Solid | |
| Purity | ≥90% | |
| Solubility | Limited data; likely polar aprotic solvents | Inferred |
Structural Features
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Pyrimidine Core: A six-membered aromatic ring with two nitrogen atoms at positions 1 and 3.
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Trifluoromethyl Group: At position 4, enhancing metabolic stability and lipophilicity .
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Sulfanylpropanoic Acid Moiety: A thioether-linked propanoic acid at position 2, contributing to potential bioactivity .
Synthesis and Manufacturing
Key Synthetic Routes
While detailed protocols are proprietary, available data suggest the compound is synthesized via:
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Heterocyclic Formation: Construction of the pyrimidine ring through cyclocondensation reactions .
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Suzuki-Miyaura Coupling: Introduction of the phenyl group using palladium catalysts .
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Thioether Linkage: Sulfur alkylation to attach the propanoic acid side chain .
Example Pathway:
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Intermediate 1: 6-Oxo-4-(trifluoromethyl)-1,6-dihydropyrimidine-2-thiol.
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Alkylation: Reaction with 3-bromopropanoic acid to form the thioether bond .
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Purification: Column chromatography or recrystallization to achieve ≥90% purity .
Challenges in Synthesis
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Instability of Intermediates: Hygroscopic intermediates require inert conditions .
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Stereoselectivity: Ensuring correct spatial arrangement of substituents, particularly in analogs .
Applications in Research and Industry
Pharmaceutical Development
The compound serves as a precursor or intermediate in drug discovery:
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Kinase Inhibitors: Structural analogs are explored for oncology targets .
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PPARδ Agonists: Patents highlight derivatives for metabolic disorders .
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Ghrelin Receptor Modulators: Related pyrimidines show promise in alcohol use disorder (AUD) treatment .
Table 2: Patent Applications Involving Analogous Structures
| Patent Number | Application Area | Key Structural Feature |
|---|---|---|
| EP1667964B1 | PPARδ Agonists | Trifluoromethyl-pyrimidine |
| WO2020225831A1 | BTK Inhibitors (Acalabrutinib) | Sulfanylpropanoic acid |
Chemical Biology
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Protease Studies: The sulfanyl group may act as a nucleophile in enzyme inhibition assays.
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Fluorescent Probes: Derivatives with aromatic systems could enable imaging applications .
| Hazard Code | Statement | Precautionary Measure |
|---|---|---|
| H315 | Causes skin irritation | P280: Wear protective gloves |
| H319 | Causes serious eye irritation | P305+P338: Eye rinse protocol |
| H335 | May cause respiratory irritation | P261: Avoid dust inhalation |
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